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Compound of Interest

1-ethylpyrimidine-2,4(1H,3H)-
Compound Name:
dione

Cat. No.: B1334591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
ethyluracil, a modified uracil base of interest in medicinal chemistry and drug development. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for 1-ethyluracil is summarized in the tables below. This includes
experimental *H NMR and FT-IR data, alongside predicted 13C NMR and Mass Spectrometry
data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 1-Ethyluracil
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
1.12 Triplet 7.2 -CHs

3.76 Quartet 7.2 -CH2-

5.68 Doublet 7.8 H-5

7.55 Doublet 7.8 H-6

11.29 Singlet N3-H

Solvent: DMSO-de, Instrument: 300 MHz NMR Spectrometer

Table 2: Predicted 3C NMR Spectroscopic Data for 1-Ethyluracil

Predicted Chemical Shift (8) ppm Assignment
14.9 -CHs

42.3 -CH2-

101.5 C-5

142.8 C-6

151.7 C-2

164.0 C-4

Data obtained from computational prediction. Solvent: DMSO.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for 1-Ethyluracil
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Wavenumber (cm~?) Intensity Assignment

3147, 3090, 3011 Strong, Sharp N-H Stretching
2980-2800 Medium C-H Stretching
1772, 1739, 1708 Strong, Sharp C=0 Stretching
1643 Strong C=C Stretching

Sample State: Solid, Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1-Ethyluracil

miz Predicted Fragment
140 [M]*

112 [M - C2Ha]*

97 [M - HNCOJ*

69 [C3H3N20]*

Predicted data based on common fragmentation patterns for uracil derivatives.

Experimental Protocols

Detailed methodologies for the acquisition of the experimental spectroscopic data are provided

below.

Synthesis of 1-Ethyluracil

1-Ethyluracil was synthesized following a previously described two-step procedure. The first
step involved the silylation of the carbonyl groups of uracil using hexamethyldisilazane (HDMS)
in the presence of a catalytic amount of ammonium sulfate under a nitrogen atmosphere. The
mixture was refluxed for 4 hours, after which the excess HDMS was removed by distillation.
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The resulting silylated uracil was then reacted with ethyl iodide in an appropriate solvent to
yield 1-ethyluracil. The crude product was purified by recrystallization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra were recorded on a 300 MHz NMR spectrometer. A sample of 1-
ethyluracil (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide
(DMSO-de). The solution was transferred to a 5 mm NMR tube. The spectrum was acquired at
room temperature, and the chemical shifts were referenced to the residual solvent peak of
DMSO-ds at 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory. A small amount of the solid 1-ethyluracil sample was placed
directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm~! with a
resolution of 4 cm~1.

Predicted Spectroscopic Data Protocols

13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The 13C NMR spectrum was predicted using an online chemical shift prediction tool. The
SMILES (Simplified Molecular Input Line Entry System) string for 1-ethyluracil
(CCN1C=CC(=0O)NC1=0) was used as the input. The prediction was performed for a DMSO
solvent environment.

Mass Spectrometry (MS) (Predicted)

The mass spectrum fragmentation pattern was predicted based on known fragmentation
behaviors of uracil and its derivatives. The molecular ion peak was determined from the
molecular weight of 1-ethyluracil (140.14 g/mol ). Common fragmentation pathways, such as
the loss of the ethyl group as ethene and retro-Diels-Alder reactions of the pyrimidine ring,
were considered to predict the major fragment ions.

Visualizations
Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical compound like 1-ethyluracil.

Spectroscopic Analysis Workflow for 1-Ethyluracil
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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 1-
ethyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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